4-Chloroindolin-2-One
Overview
Description
4-Chloroindolin-2-One is a chemical compound with the CAS Number: 20870-77-3 . It has a molecular weight of 167.59 . The compound is typically a light-yellow to brown powder or crystals .
Synthesis Analysis
The synthesis of this compound involves a reaction with titanium tetrachloride and zinc in tetrahydrofuran at 20℃ under an inert atmosphere . After the reaction, the mixture is quenched with 3% HCl and extracted with CHCl3 . The crude product is then purified by column chromatography to yield the pure product .
Molecular Structure Analysis
The IUPAC name for this compound is 4-chloro-1,3-dihydro-2H-indol-2-one . The InChI code for this compound is 1S/C8H6ClNO/c9-6-2-1-3-7-5(6)4-8(11)10-7/h1-4,10-11H .
Chemical Reactions Analysis
This compound can undergo highly selective C3 position controllable mono-Michael additions or di-Michael additions with 2,4-dien-1-ones . This method has been applied to a wide range of substrates and demonstrated excellent tolerance to a variety of substituents .
Physical and Chemical Properties Analysis
This compound is a light-yellow to brown powder or crystals . It has a molecular weight of 167.59 .
Scientific Research Applications
Plant Growth Regulation
4-Chloroindole-3-acetic acid (4-Cl-IAA), a derivative of 4-Chloroindolin-2-One, demonstrates significant auxin activity in various bioassays, contributing to plant growth and development. Notably, it naturally occurs in plants from the Vicieae tribe of the Fabaceae family and has been identified in Pinus sylvestris. The role of 4-Cl-IAA in plants like Pisum sativum and Vicia faba is crucial for understanding the structural features of auxins required for plant growth stimulation (Reinecke, 2004).
Antiproliferative Activity
This compound derivatives have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines, such as A549 lung cancer and HCT-116 colon cancer cells. Some derivatives exhibited significant potency, comparable to Sunitinib, an established indolin-2-one derivative in cancer therapy (Lin et al., 2013).
Synthetic Chemistry
The compound has been used in the synthesis of 4-chloroindoles, which are key intermediates in creating more complex chemical structures. For instance, a catalyst composed of palladium and dicyclohexyl(dihydroxyterphenyl)phosphine enabled the synthesis of 4-chloroindoles, which was further applied in the one-pot synthesis of 2,4-disubstituted indoles via Suzuki-Miyaura coupling (Yamaguchi & Manabe, 2014).
Antimicrobial Activity
Derivatives of 5-chloroindolin-2-one have been synthesized and screened for their antibacterial and antifungal activities. Some compounds demonstrated significant antimicrobial activity, highlighting their potential as antimicrobial agents (Shingade, Bari, & Waghmare, 2012).
Drug Development
This compound and its derivatives have shown promise in drug development, particularly in cancer treatment. Their structural versatility allows for the creation of various drugs, including those for Alzheimer's disease and infections (Ong et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4-Chloroindolin-2-One are protein tyrosine kinases (PTK) such as the epidermal growth factor receptor (EGFR), fibroblast growth factor receptor (FGFR), vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR) . These receptors play crucial roles in many of the signal transduction processes that control cell growth, differentiation, mitosis, and apoptosis .
Mode of Action
This compound interacts with its targets, the protein tyrosine kinases, by inhibiting their activity . Although the enzyme assay showed a weak inhibition effect against these receptors, the cell-based antitumor activity was promising .
Biochemical Pathways
The inhibition of protein tyrosine kinases by this compound affects various biochemical pathways. These pathways are involved in controlling cell growth, differentiation, mitosis, and apoptosis . The downstream effects of this interaction can lead to the inhibition of tumor growth and proliferation .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . . These properties may impact the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of protein tyrosine kinases, leading to the disruption of cell growth, differentiation, mitosis, and apoptosis . This can result in the inhibition of tumor growth and proliferation .
Biochemical Analysis
Biochemical Properties
Indolin-2-one derivatives have been synthesized and evaluated for their antitumor activities
Cellular Effects
Some indolin-2-one derivatives have shown promising cell-based antitumor activity
Molecular Mechanism
It is known that indolin-2-one derivatives can inhibit certain protein tyrosine kinases
Properties
IUPAC Name |
4-chloro-1,3-dihydroindol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-6-2-1-3-7-5(6)4-8(11)10-7/h1-3H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSPDJAXCBZCRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2Cl)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363201 | |
Record name | 4-Chloroindolin-2-One | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20870-77-3 | |
Record name | 4-Chloroindolin-2-One | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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